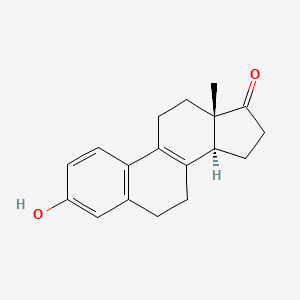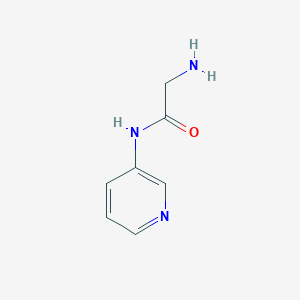
1-Chloroindole
Vue d'ensemble
Description
1-Chloroindole is an organic compound belonging to the indole family, characterized by the presence of a chlorine atom at the first position of the indole ring. Indoles are significant due to their presence in various natural products and pharmaceuticals. The addition of a chlorine atom to the indole structure can significantly alter its chemical properties and biological activities, making this compound a compound of interest in synthetic chemistry and medicinal research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloroindole can be synthesized through several methods. One common approach involves the chlorination of indole using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the chlorination process. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall productivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloroindole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can convert this compound into corresponding indole derivatives with different functional groups.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce this compound to indole.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 1-azidoindole or 1-thiocyanatoindole.
Oxidation: Formation of indole-2-carboxylic acid or other oxidized derivatives.
Reduction: Formation of indole.
Applications De Recherche Scientifique
1-Chloroindole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its role in drug development, particularly in designing molecules that can modulate biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive nature and ability to form stable compounds.
Mécanisme D'action
The mechanism by which 1-chloroindole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine atom can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design. The exact molecular targets and pathways involved vary based on the derivative and its intended use.
Comparaison Avec Des Composés Similaires
1-Chloroindole can be compared with other halogenated indoles, such as:
1-Bromoindole: Similar in structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity due to the larger atomic size and different electronegativity of bromine.
1-Fluoroindole: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and biological interactions.
1-Iodoindole:
Uniqueness: this compound’s unique properties stem from the chlorine atom’s balance of size and electronegativity, making it a versatile intermediate in synthetic chemistry and a valuable compound in biological research.
Propriétés
IUPAC Name |
1-chloroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOPRMWFYVGPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2959-02-6 | |
| Record name | 1-Chloro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2959-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















